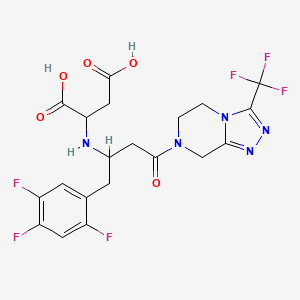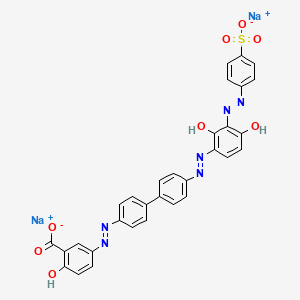
C.I. Direct Brown 6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-[[4'-[[2,4-dihidroxi-3-[(4-sulfonatofenil)azo]fenil]azo][1,1'-bifenil]-4-il]azo]salicilato disódico es un compuesto orgánico complejo conocido por sus vibrantes propiedades de color. Se utiliza comúnmente como colorante en diversas aplicaciones industriales. El compuesto se caracteriza por su intrincada estructura, que incluye múltiples grupos azo y funcionalidades sulfonato, lo que contribuye a su comportamiento químico y aplicaciones únicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 5-[[4'-[[2,4-dihidroxi-3-[(4-sulfonatofenil)azo]fenil]azo][1,1'-bifenil]-4-il]azo]salicilato disódico generalmente implica una serie de reacciones de diazotación y acoplamiento. El proceso comienza con la diazotación de una amina aromática, seguida del acoplamiento con otro compuesto aromático que contiene grupos hidroxilo o sulfonato. Las condiciones de reacción a menudo requieren ambientes ácidos o básicos para facilitar la formación de los enlaces azo .
Métodos de producción industrial
En entornos industriales, la producción de este compuesto se amplía utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. El proceso implica el control preciso de la temperatura, el pH y las concentraciones de los reactivos. Los métodos industriales también incorporan pasos de purificación, como la cristalización y la filtración, para obtener el producto final con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
El 5-[[4'-[[2,4-dihidroxi-3-[(4-sulfonatofenil)azo]fenil]azo][1,1'-bifenil]-4-il]azo]salicilato disódico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar derivados de quinona.
Reducción: Las reacciones de reducción pueden romper los enlaces azo, lo que lleva a la formación de aminas.
Sustitución: Los grupos hidroxilo y sulfonato pueden participar en reacciones de sustitución, introduciendo diferentes grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el ditionito de sodio y varios ácidos y bases para reacciones de sustitución. Las condiciones generalmente implican temperaturas y niveles de pH controlados para garantizar las vías de reacción deseadas .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que la reducción puede producir aminas aromáticas .
Aplicaciones Científicas De Investigación
El 5-[[4'-[[2,4-dihidroxi-3-[(4-sulfonatofenil)azo]fenil]azo][1,1'-bifenil]-4-il]azo]salicilato disódico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como colorante en química analítica para detectar y cuantificar diversas sustancias.
Biología: Se emplea en técnicas de tinción para visualizar componentes celulares bajo un microscopio.
Medicina: Investigado para posibles aplicaciones terapéuticas debido a su capacidad para interactuar con moléculas biológicas.
Industria: Utilizado en las industrias textil y papelera para teñir telas y productos de papel.
Mecanismo De Acción
El mecanismo de acción del 5-[[4'-[[2,4-dihidroxi-3-[(4-sulfonatofenil)azo]fenil]azo][1,1'-bifenil]-4-il]azo]salicilato disódico implica su interacción con diversos objetivos moleculares. Los grupos azo pueden formar enlaces de hidrógeno e interacciones electrostáticas con proteínas y ácidos nucleicos, afectando su estructura y función. Los grupos sulfonato mejoran la solubilidad del compuesto en medios acuosos, facilitando su uso en aplicaciones biológicas e industriales .
Comparación Con Compuestos Similares
Compuestos similares
- 4-[[2,4-dihidroxi-3-[(4-sulfonatofenil)azo]fenil]azo]naftaleno-1-sulfonato disódico
- 6-[[2,4-dihidroxi-3-[(2-hidroxi-3-nitro-5-sulfonatofenil)azo]fenil]azo]-4-hidroxi-3-[(4-nitrofenil)azo]naftaleno-2-sulfonato disódico
Singularidad
El 5-[[4'-[[2,4-dihidroxi-3-[(4-sulfonatofenil)azo]fenil]azo][1,1'-bifenil]-4-il]azo]salicilato disódico es único debido a su disposición estructural específica, que confiere propiedades de color y reactividad química distintas. Sus múltiples grupos azo y funcionalidades sulfonato lo hacen particularmente efectivo como colorante y en diversas aplicaciones analíticas .
Propiedades
Número CAS |
2893-80-3 |
|---|---|
Fórmula molecular |
C31H20N6Na2O8S |
Peso molecular |
682.6 g/mol |
Nombre IUPAC |
disodium;5-[[4-[4-[[2,4-dihydroxy-3-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C31H22N6O8S.2Na/c38-27-15-11-23(17-25(27)31(41)42)35-32-20-5-1-18(2-6-20)19-3-7-21(8-4-19)33-36-26-14-16-28(39)29(30(26)40)37-34-22-9-12-24(13-10-22)46(43,44)45;;/h1-17,38-40H,(H,41,42)(H,43,44,45);;/q;2*+1/p-2 |
Clave InChI |
BNANBFLJWROFPW-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C(=C(C=C3)O)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])O)N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



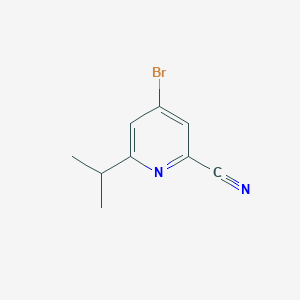
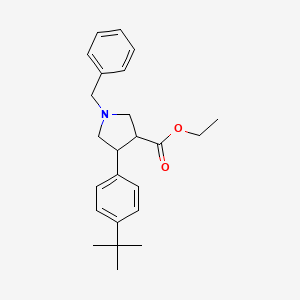
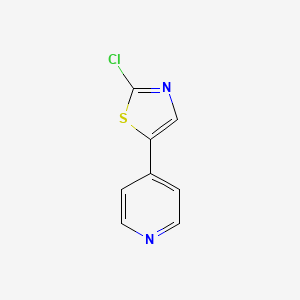
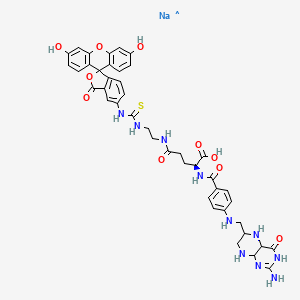
![[11-Ethyl-8,16,18-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12303059.png)
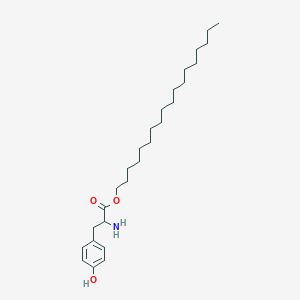
![(2S)-2-{[1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl]amino}-4-(methylsulfanyl)butanoic acid](/img/structure/B12303065.png)
![Bicyclo[6.1.0]nonan-9-ylmethanol](/img/structure/B12303092.png)
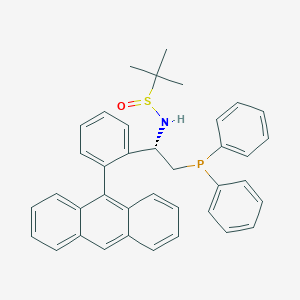

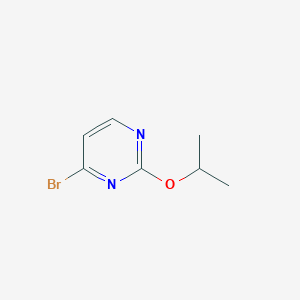
![2-(4-Methoxybenzyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12303114.png)
